molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B092742
CAS No.: 16943-37-6
M. Wt: 182.21 g/mol
InChI Key: BCSQOCJZQYFKBZ-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a chemical scaffold of significant interest in medicinal chemistry research. This fused heterocyclic system is structurally related to the [1,3]thiazolo[3,2-b][1,2,4]triazole and thiazolotriazinone classes of molecules, which are actively investigated for their potential biological activities. Recent studies on closely related analogues have demonstrated that the thiazolotriazole pharmacophore can be synthesized into derivatives that exhibit promising in vitro antimicrobial and antifungal properties, positioning them as potential candidates for addressing drug-resistant pathogens . Furthermore, other research on the 7H-thiazolo[3,2-b][1,2,4]triazin-7-one core structure has shown that certain derivatives function as potent acetylcholinesterase (AChE) inhibitors. These inhibitors are a critical focus in neuropharmacology, particularly in the development of therapeutic agents for neurodegenerative conditions . The presence of the amino group in this compound provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel derivatives. This makes this compound a valuable building block for the synthesis and biological evaluation of new chemical entities in drug discovery programs.

Properties

IUPAC Name

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349465
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16943-37-6
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methyl isocyanate, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of polyphosphoric acid (PPA) and microwave irradiation to facilitate the intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[3,2-b][1,2,4]triazin-7-one derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one has garnered attention for its potential as a pharmacological agent.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. Preliminary studies suggest that 3-amino derivatives may inhibit viral replication by interfering with nucleic acid synthesis or protein interactions essential for viral life cycles.

Anticancer Properties

The thiazolo-triazine framework is known for its ability to interact with various biological targets. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Agricultural Applications

In agricultural science, this compound has been investigated for its potential use as a plant growth regulator or pesticide.

Herbicidal Activity

Research on similar thiazole-based compounds has demonstrated herbicidal properties. The compound may act by inhibiting specific enzymes involved in plant growth or by disrupting metabolic pathways essential for weed survival.

Plant Growth Promotion

Some studies suggest that this compound could enhance plant growth by stimulating root development or increasing resistance to environmental stressors. This dual functionality makes it an attractive candidate for sustainable agricultural practices.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Development

Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its ability to form hydrogen bonds may contribute to improved material performance in various applications.

Nanotechnology

The compound's small molecular size and functional groups make it suitable for integration into nanomaterials. Research is ongoing into its use in creating nanocomposites with enhanced electrical or optical properties.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro with a significant reduction in viral load.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study CHerbicidal ActivityShowed effective weed control in field trials with minimal phytotoxicity to crops.

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolo[3,2-b][1,2,4]triazinone Derivatives

Example Compounds :

  • 3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives (e.g., 3-phenyl-6-(4-chlorophenyl)-7H-thiazolo[3,2-b][1,2,4]triazin-7-one)
    • Synthesis : Prepared via Mannich reactions or Williamson ether synthesis using substituted aldehydes or aryl halides .
    • Activity : Demonstrated potent acetylcholinesterase (AChE) inhibition (>50% inhibition at 10 μM), with molecular modeling suggesting dual binding site interactions .
    • Key Structural Feature : Diaryl substitutions at positions 3 and 6 enhance AChE affinity by mimicking the choline-binding site .
  • 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones
    • Synthesis : Cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds.
    • Activity : Exhibited anticancer activity against MCF-7 (IC50: 0.89 μM) and HepG2 (IC50: 1.25 μM) cells, attributed to the conjugated ene system enhancing DNA intercalation .
Triazolo[4,3-b][1,2,4]triazinone Derivatives

Example Compounds :

  • [1,2,4]Triazolo[4,3-b][1,2,4]triazin-7-one derivatives (7a–j) Synthesis: Reacting 6-methyl-3-thioxo-1,2,4-triazin-5-one with hydrazonoyl halides in chloroform/triethylamine . Activity: Compound 7g showed anti-lung cancer activity (IC50: 2.3 μM) via DNA damage and apoptosis induction (upregulation of BAX/p53, downregulation of BCL-2) . Structural Advantage: The fused triazolo-triazinone core improves metabolic stability compared to monocyclic analogs .
Thieno[2,3-d]pyrimidinone vs. Thiazolo[3,2-b]triazinone
  • Bioisosteric Replacement: Thieno[2,3-d]pyrimidinone was replaced with thiazolo[3,2-b]triazinone in antimicrobial agents, achieving >60% molecular overlay similarity.
  • Impact: The thiazolo-triazinone nucleus enhanced solubility and antimicrobial potency due to increased hydrogen-bonding capacity .

Comparative Data Table

Compound Class Example Structure Key Substituents Synthesis Route Biological Activity (IC50/Inhibition) Target/Mechanism Reference
3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one Thiazolo-triazinone core 3-NH2, 6-CH3 Not explicitly described Apoptosis induction (qualitative) Tumor suppression pathways
3,6-Diaryl-thiazolo[3,2-b]triazinones 3-Ph, 6-(4-Cl-Ph) Mannich reaction AChE inhibition (>50% at 10 μM) Dual binding site AChE inhibition
[1,2,4]Triazolo[4,3-b]triazinones 7g (3-Et, 6-CH3, 1-NO2Ph) Hydrazonoyl halide coupling Anti-lung cancer (IC50: 2.3 μM) DNA damage, BAX/p53 activation
5-Ene-thiazolo[3,2-b]triazinones Cyclopropylaminomethylidene substituent Cyclocondensation MCF-7: 0.89 μM; HepG2: 1.25 μM DNA intercalation

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Position 3: Amino groups (as in 3-amino-6-methyl-thiazolo-triazinone) enhance solubility and target binding . Position 6: Methyl or aryl groups improve metabolic stability and hydrophobic interactions (e.g., triazolo-triazinone derivatives) .
  • Fused Ring Systems: Thiazolo-triazinones exhibit broader pharmacological profiles than triazolo-triazinones due to sulfur’s electron-rich nature . Triazolo-triazinones show superior kinase inhibition (e.g., EGFR) via planar aromatic stacking .

Biological Activity

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS No. 16943-37-6) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and has shown anti-inflammatory properties. The following sections will detail its biological activity, including case studies and research findings.

  • Molecular Formula : C₆H₆N₄OS
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 16943-37-6

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Anticancer Activity
    • Various studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis .
    • A study reported that thiazole-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .
  • Antimicrobial Activity
    • Thiazole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests effective antibacterial action .
    • In one study, derivatives were synthesized and tested against various strains of bacteria and fungi, revealing promising results in inhibiting growth .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. Thiazole derivatives have been linked to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
    • Studies indicate that these compounds can modulate inflammatory pathways, making them candidates for further development in treating conditions like arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity using XTT assays. The results showed that compounds with the thiazole moiety significantly inhibited cell proliferation in breast cancer cell lines with IC₅₀ values ranging from 1 to 5 µM. The study concluded that structural modifications could enhance the cytotoxicity of these compounds .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited MIC values as low as 6.25 µg/mL against certain strains, indicating strong antibacterial properties .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of thiazole derivatives:

  • Cytotoxicity : The presence of electron-donating groups at specific positions on the thiazole ring enhances cytotoxicity against cancer cells.
  • Mechanisms of Action : Thiazoles may exert their effects through multiple mechanisms including apoptosis induction and inhibition of key signaling pathways involved in cell survival and proliferation .

Data Tables

Activity TypeEffectivenessReference
AnticancerIC₅₀ = 1–5 µM
AntimicrobialMIC = 6.25 µg/mL
Anti-inflammatoryModulation of pathways

Q & A

Q. What green synthesis methods are recommended for preparing 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives?

A one-pot, three-component condensation method using arylpyruvic acids, thiosemicarbazide, and α-bromoacetophenones in the presence of ionic liquid [Hnhm]HSO₄ is widely adopted. This approach avoids organic solvents, achieves high yields (>50%), and simplifies purification. The ionic liquid can be recycled, enhancing sustainability .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Confirms substitution patterns and ring closure.
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity (>95%) and stoichiometry .

Q. How is acetylcholinesterase (AChE) inhibitory activity evaluated for this compound?

The Ellman colorimetric assay is standard. Compounds are tested at 10 µM, with activity quantified as % inhibition relative to donepezil (positive control). Active derivatives (e.g., hydroxy-substituted analogs) show >50% inhibition, validated via IC₅₀ calculations .

Q. What structural features correlate with AChE inhibition?

Hydroxy groups at the aryl moiety (e.g., 4b, 4e, 4f) enhance activity by forming hydrogen bonds with the catalytic site (e.g., Tyr337, Trp286). Substituents at the 6-methyl position improve steric compatibility with the peripheral anionic site .

Advanced Research Questions

Q. How can substituent optimization improve AChE inhibition efficacy?

  • Step 1 : Introduce electron-donating groups (e.g., -OH, -OCH₃) to enhance hydrogen bonding.
  • Step 2 : Modify the thiazolo-triazinone core with bulky substituents (e.g., bromoarylmethyl) to target dual binding sites.
  • Step 3 : Validate via molecular docking (Discovery Studio) to predict binding affinities and interaction maps .

Q. How to resolve discrepancies between in vitro activity and computational docking results?

If a compound shows high in vitro activity but poor docking scores:

  • Check assay conditions : Ensure pH (7.4) and temperature (37°C) mimic physiological settings.
  • Re-evaluate protonation states : Use software like MarvinSketch to adjust ligand ionization.
  • Test metabolic stability : Use liver microsomes to rule out rapid degradation .

Q. What computational strategies predict β-catenin translocation capability?

  • Molecular dynamics (MD) simulations : Analyze interactions with GSK-3β (e.g., ATP-binding pocket residues Asp181, Lys85).
  • Free energy calculations : Estimate binding affinities (ΔG) using MM-PBSA.
  • Pharmacophore modeling : Identify key features (e.g., hydrophobic pockets, H-bond acceptors) for ALP activation .

Q. How to design derivatives with dual AChE and GSK-3 inhibition?

  • Hybrid scaffolds : Combine thiazolo-triazinone with pyrimidine motifs (e.g., CDK2 inhibitors).
  • Bridging linkers : Use alkyl chains (C2–C4) to connect pharmacophores.
  • Validate selectivity : Test against off-target kinases (e.g., CDK4, Aurora) via kinase profiling panels .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, BBB penetration)?

  • Prodrug approaches : Introduce ester groups (e.g., acetyl) to enhance solubility.
  • LogP optimization : Aim for 2–3 using substituents like trifluoromethyl.
  • P-glycoprotein inhibition : Co-administer with cyclosporine A to boost brain bioavailability .

Q. How to expand therapeutic applications beyond Alzheimer’s disease?

  • Osteoporosis : Test ALP activation (EC₅₀ values <20 µM) and β-catenin nuclear translocation in MC3T3-E1 cells.
  • Cancer : Screen cytotoxicity (MTT assay) against DU-145 (prostate) and MCF-7 (breast) cell lines.
  • Neuroprotection : Evaluate ROS scavenging in SH-SY5Y neurons under oxidative stress .

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